Bis(2-methylbutyl) pentanedioate
Description
Bis(2-methylbutyl) pentanedioate is an ester derivative of pentanedioic acid (glutaric acid) with 2-methylbutanol. Pentanedioate esters generally serve as plasticizers, solvents, or intermediates in organic synthesis .
Properties
CAS No. |
6624-69-7 |
|---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
bis(2-methylbutyl) pentanedioate |
InChI |
InChI=1S/C15H28O4/c1-5-12(3)10-18-14(16)8-7-9-15(17)19-11-13(4)6-2/h12-13H,5-11H2,1-4H3 |
InChI Key |
KCMGCXMWIATDCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC(=O)CCCC(=O)OCC(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylbutyl) pentanedioate typically involves the esterification reaction between pentanedioic acid and 2-methylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Pentanedioic acid+2(2-methylbutanol)→Bis(2-methylbutyl) pentanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of bio-based resources, such as biomass-derived 2-methylbutanol, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylbutyl) pentanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield pentanedioic acid and 2-methylbutanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and 2-methylbutanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Another alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Pentanedioic acid and 2-methylbutanol.
Reduction: Pentanediol and 2-methylbutanol.
Transesterification: A different ester and 2-methylbutanol.
Scientific Research Applications
Bis(2-methylbutyl) pentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential use in bio-based materials and as a component in biodegradable polymers.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of bis(2-methylbutyl) pentanedioate largely depends on its application. In organic synthesis, it acts as a reactant or solvent, facilitating various chemical reactions. In drug delivery systems, it can encapsulate active pharmaceutical ingredients, enhancing their stability and bioavailability. The ester bond in this compound can undergo hydrolysis, releasing the active components at the target site.
Comparison with Similar Compounds
Dimethyl Pentanedioate (CAS: Not specified)
- Structure : Two methyl groups esterified to pentanedioic acid.
- Applications : Found in Malacca bark and fruit extracts; used in analytical chemistry as a reference standard .
- Physical Properties : Lower molecular weight (≈160 g/mol) compared to bis(2-methylbutyl) pentanedioate (≈230–250 g/mol inferred), leading to higher volatility.
- Safety: Limited hazard data, but methyl esters generally exhibit lower toxicity than branched alkyl esters .
Bis(2-methyl-8-quinolinyl) Pentanedioate (CAS: 353515-96-5)
- Structure: Pentanedioic acid esterified with 2-methyl-8-quinolinyl groups.
- Applications: Specialized use in coordination chemistry due to the quinolinyl moiety’s metal-binding capacity .
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